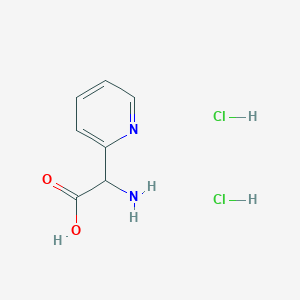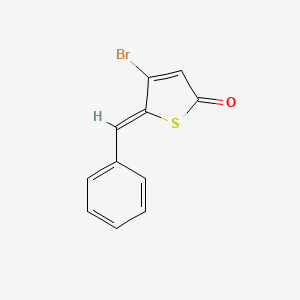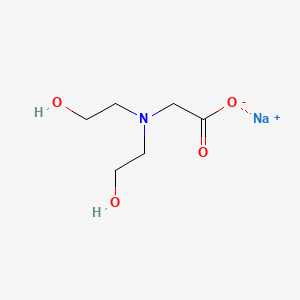
LONG R3 IGF-I RECOMBINANT ANALOG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LONG R3 IGF-I RECOMBINANT ANALOG is a synthetic analog of human insulin-like growth factor-I (IGF-I). It has been specifically engineered to enhance cell culture performance. This compound is more biologically potent in vitro than either insulin or native IGF-I and is ideal for systems utilizing serum-free or low-level serum applications .
准备方法
Synthetic Routes and Reaction Conditions
LONG R3 IGF-I RECOMBINANT ANALOG is produced by recombinant DNA technology. The gene encoding the analog is inserted into a suitable expression vector, which is then introduced into a host cell, typically Escherichia coli (E. coli). The host cells are cultured under conditions that promote the expression of the recombinant protein. The protein is then purified from the host cells using various chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of LONG R3 IGF-I RECOMBINANT ANALOG involves large-scale fermentation of the genetically modified E. coli cells. The fermentation process is optimized to maximize the yield of the recombinant protein. After fermentation, the cells are lysed to release the protein, which is then purified using a series of chromatographic steps to achieve high purity and biological activity .
化学反应分析
Types of Reactions
LONG R3 IGF-I RECOMBINANT ANALOG primarily undergoes binding interactions with its target receptors rather than traditional chemical reactions like oxidation, reduction, or substitution. The key interaction is with the type I IGF receptor (IGF-IR), which it activates to exert its biological effects .
Common Reagents and Conditions
The primary reagents involved in the production of LONG R3 IGF-I RECOMBINANT ANALOG are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various chromatographic resins for protein purification .
Major Products Formed
The major product formed is the LONG R3 IGF-I RECOMBINANT ANALOG itself, which is a highly purified protein with enhanced biological activity compared to native IGF-I .
科学研究应用
LONG R3 IGF-I RECOMBINANT ANALOG has a wide range of scientific research applications:
Cell Culture: It is used as a supplement in cell culture media to enhance cell growth, viability, and productivity.
Biopharmaceutical Production: It is employed in the production of recombinant proteins in mammalian cell cultures, significantly increasing the yield of the desired protein.
Stem Cell Research: LONG R3 IGF-I RECOMBINANT ANALOG is used to support the growth and differentiation of stem cells in various research applications.
Medical Research: It is investigated for its potential therapeutic applications in muscle growth, recovery from injuries, and treatment of certain diseases.
作用机制
LONG R3 IGF-I RECOMBINANT ANALOG exerts its effects by binding to and activating the type I IGF receptor (IGF-IR). This activation triggers a cascade of downstream signaling pathways responsible for cell proliferation and inhibition of apoptosis. The substitution of an arginine for glutamic acid at position three, along with a 13 amino acid N-terminal extension, results in a significantly reduced affinity for IGF binding proteins (IGFBPs), enhancing its bioavailability and effectiveness compared to native IGF-I .
相似化合物的比较
LONG R3 IGF-I RECOMBINANT ANALOG is compared with other similar compounds such as native IGF-I and insulin:
Other similar compounds include various analogs of IGF-I that have been engineered for specific applications in cell culture and biopharmaceutical production .
属性
CAS 编号 |
143045-27-6 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





